Triamcinolone Triamcinolone Triamcinolone is a C21-steroid hormone that is 1,4-pregnadiene-3,20-dione carrying four hydroxy substituents at positions 11beta, 16alpha, 17alpha and 21 as well as a fluoro substituent at position 9. Used in the form of its 16,17-acetonide to treat various skin infections. It has a role as an anti-allergic agent and an anti-inflammatory drug. It is a fluorinated steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a glucocorticoid, a 17alpha-hydroxy steroid, a 16alpha-hydroxy steroid, a C21-steroid hormone, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
Triamcinolone is a corticosteroid used to treat various inflammatory conditions in the body from allergic rhinitis to acute exacerbations of multiple sclerosis. Triamcinolone can be used as a one time adjunct treatment of osteoarthritic knee pain, or first line as a topical treatment of corticosteroid responsive dermatoses. Triamcinolone is more commonly seen in the forms triamcinolone hexacetonide, triamcinolone acetonide, and triamcinolone diacetate. Triamcinolone was granted FDA approval on 3 December 1957. In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval - for the treatment of patients with macular edema associated with uveitis.
Triamcinolone is a Corticosteroid. The mechanism of action of triamcinolone is as a Corticosteroid Hormone Receptor Agonist.
Triamcinolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon cell entry, triamcinolone binds to and activates the glucocorticoid receptor, which leads to translocation of the ligand-receptor complex to the nucleus and induces expression of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, pro-inflammatory cytokine production, including interleukin (IL)-1and IL-6, and the activation of cytotoxic T-lymphocytes is also inhibited. T-cells are prevented from making IL-2 and proliferating. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis through increasing Ikappa-B expression and curtailing activation of nuclear factor (NF)kappa-B.
A glucocorticoid given, as the free alcohol or in esterified form, orally, intramuscularly, by local injection, by inhalation, or applied topically in the management of various disorders in which corticosteroids are indicated.
A glucocorticoid given, as the free alcohol or in esterified form, orally, intramuscularly, by local injection, by inhalation, or applied topically in the management of various disorders in which corticosteroids are indicated. (From Martindale, The Extra Pharmacopoeia, 30th ed, p739)
See also: Triamcinolone Acetonide (active moiety of); Triamcinolone Diacetate (narrower).
Brand Name: Vulcanchem
CAS No.: 124-94-7
VCID: VC20740159
InChI: InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
SMILES: CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Molecular Formula: C21H27FO6
Molecular Weight: 394.4 g/mol

Triamcinolone

CAS No.: 124-94-7

Cat. No.: VC20740159

Molecular Formula: C21H27FO6

Molecular Weight: 394.4 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Triamcinolone - 124-94-7

CAS No. 124-94-7
Molecular Formula C21H27FO6
Molecular Weight 394.4 g/mol
IUPAC Name (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Standard InChI Key GFNANZIMVAIWHM-OBYCQNJPSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Impurities 9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone)
SMILES CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Canonical SMILES CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Appearance Solid powder
Colorform Crystals
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC
Melting Point 269-271 °C
274 - 278 °C

Chemical Properties

Chemical Structure and Properties

Triamcinolone possesses a unique chemical structure that contributes to its pharmacological properties. The addition of a fluorine atom at the 9α position enhances its anti-inflammatory potency compared to non-fluorinated corticosteroids. The parent compound serves as the foundation for several derivatives, including triamcinolone acetonide, which is formed through the addition of an acetonide group at the 16α,17α positions.

Triamcinolone acetonide has the molecular formula C24H31FO6 and a molecular weight of 434.5 . The chemical modification of the parent triamcinolone molecule through acetonide formation significantly enhances its lipophilicity and tissue penetration, which contributes to its increased potency and extended duration of action.

Physical Characteristics

Triamcinolone and its derivatives exhibit specific physical characteristics that influence their pharmaceutical formulations and clinical applications. Table 1 summarizes the key physical properties of triamcinolone acetonide, which provides insight into the general characteristics of triamcinolone derivatives.

Table 1: Physical Properties of Triamcinolone Acetonide

PropertyCharacteristic
Physical appearanceWhite to off-white crystalline powder
OdorOdorless
TasteBitter
Melting point274-278°C (decomposition)
Boiling point576.9±50.0°C (predicted)
Density1.1517 (estimate)
Refractive index1.5980 (estimate)
Water solubilityPractically insoluble
Ethanol solubilitySparingly soluble
Chloroform solubilitySoluble
Acetone solubilitySlightly soluble
Storage requirementsRefrigeration, ventilation, low-temperature and dry conditions

These physical properties are crucial considerations in the formulation of pharmaceutical products containing triamcinolone and its derivatives, affecting stability, bioavailability, and ultimately, clinical efficacy .

Pharmacological Properties

Mechanism of Action

Triamcinolone, like other glucocorticoids, exerts its effects primarily through binding to intracellular glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene transcription through several mechanisms:

  • Transactivation of anti-inflammatory genes

  • Transrepression of pro-inflammatory genes

  • Non-genomic pathways affecting cell signaling

These mechanisms result in multiple anti-inflammatory and immunosuppressive effects, including:

  • Inhibition of inflammatory cell recruitment to sites of inflammation

  • Suppression of pro-inflammatory cytokine production

  • Reduction in prostaglandin and leukotriene synthesis

  • Inhibition of T-cell activation and proliferation

  • Decreased firing rate of sensory neurons and mechanical hypersensitivity

Triamcinolone's anti-inflammatory potency is significantly enhanced in its acetonide form, which demonstrates approximately 10 times greater potency than the parent compound .

Pharmacokinetics

The pharmacokinetic properties of triamcinolone influence its clinical applications and dosing regimens. Based on the information about triamcinolone acetonide, we can infer several important pharmacokinetic characteristics, summarized in Table 2.

Table 2: Pharmacokinetic Properties of Triamcinolone Acetonide

ParameterCharacteristic
Oral bioavailabilityApproximately 23%
Time to peak plasma concentration (oral)Within 1 hour
Plasma half-lifeApproximately 2 hours
Intramuscular absorptionSlow, with onset within hours
Time to maximal effect (intramuscular)1-2 days
Duration of effect (intramuscular)2-3 weeks
Intradermal/intra-articular absorptionLow rate
Duration of effect (intradermal/intra-articular)>1-2 weeks
Primary metabolites6β-hydroxytriamcinolone acetonide, 21-carboxytriamcinolone acetonide, and 6β-hydroxy-21-carboxytriamcinolone acetonide
Metabolite activitySignificantly less active than parent compound

The metabolites of triamcinolone acetonide contain structural features (6β-hydroxyl group and 21-carboxy group) that greatly reduce glucocorticoid activity compared to the parent compound, and their increased water solubility facilitates more rapid excretion .

Clinical Applications

Dermatological Uses

Triamcinolone and its derivatives are widely employed in dermatology for the treatment of various inflammatory skin conditions. Triamcinolone acetonide functions as an anti-inflammatory, anti-allergic, and anti-pruritic agent, while also causing vasoconstriction (shrinking capillaries) .

A clinical study evaluating triamcinolone acetonide spray for steroid-responsive dermatoses demonstrated its efficacy in various skin conditions. Table 3 summarizes the key findings of this research.

Table 3: Clinical Outcomes of Triamcinolone Acetonide Spray in Dermatoses

TimepointKey Finding
Baseline83% of patients had moderate or severe dermatoses
Day 351.3% of patients experienced improvement
Day 784.6% of patients experienced improvement
Day 1432% of patients were completely clear or almost clear; none had severe dermatoses
Day 2864% of patients were completely clear or almost clear; 87% were clear, almost clear, or had mild dermatoses
Patient preference95% preferred spray formulation over creams and ointments
Sensory experience>50% experienced a cooling effect upon contact with the spray

The study enrolled 42 patients with steroid-responsive dermatoses who applied the medication 1-4 times daily for up to 28 days. Signs and symptoms of erythema, papules/vesicles, excoriation, pruritus, and burning/stinging significantly decreased over the course of treatment .

Respiratory Applications

Triamcinolone has significant applications in respiratory medicine, particularly in the management of asthma and allergic rhinitis. Triamcinolone acetonide administered via aerosol inhalation demonstrates strong and durable effects in treating bronchial asthma .

The specific mechanisms through which triamcinolone benefits respiratory conditions include:

  • Reduction of airway inflammation

  • Decreased mucus production

  • Inhibition of bronchial hyperresponsiveness

  • Suppression of inflammatory cell recruitment

  • Stabilization of mast cells and reduction in mediator release

These effects collectively improve pulmonary function, reduce symptom frequency and severity, and decrease the risk of exacerbations in patients with asthma and other inflammatory respiratory disorders.

Other Medical Uses

Beyond dermatology and respiratory medicine, triamcinolone has applications in various other medical specialties:

  • Rheumatology: Intra-articular injections for joint inflammation and pain

  • Ophthalmology: Treatment of diabetic macular edema and other ocular inflammatory conditions

  • Otolaryngology: Management of allergic rhinitis and nasal polyps

  • Neurology: Treatment of specific neuroinflammatory conditions

For intra-articular use, triamcinolone acetonide demonstrates a low absorption rate but provides prolonged therapeutic effects, typically lasting more than 1-2 weeks per injection . This makes it particularly valuable in the management of chronic inflammatory joint conditions.

Research Findings

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of triamcinolone and its derivatives in various medical conditions. One notable study examined triamcinolone acetonide spray for steroid-responsive dermatoses using investigator and patient global assessment scores.

This open-label, single-center, noncomparator study enrolled 42 patients (aged 18 years or older) with dermatoses . Patients applied triamcinolone acetonide spray 1-4 times daily for up to 28 days, with evaluations conducted on Days 7, 14, 21, and 28 .

The study utilized multiple assessment tools:

  • Investigator and Patient Global Assessment Scales (0=clear to 5=very severe)

  • Physician Assessment Improvement Score

  • Ratings of specific signs and symptoms (erythema, papules/vesicles, excoriation, pruritus, burning/stinging)

  • Patient satisfaction questionnaire

Results demonstrated progressive improvement over time, with significant reductions in both objective signs and subjective symptoms, as well as high levels of patient satisfaction with the treatment .

Derivatives of Triamcinolone

Triamcinolone Acetonide

Triamcinolone acetonide represents one of the most clinically significant derivatives of triamcinolone. It is the 16,17-acetonide of triamcinolone, formed through a chemical reaction that enhances the parent compound's pharmaceutical properties .

The manufacturing process involves reacting triamcinolone with acetone in the presence of concentrated hydrochloric acid. The reaction mixture is boiled, allowed to stand, then processed through a series of extraction, washing, drying, and crystallization steps to yield the final product .

Triamcinolone acetonide was marketed under the brand name Kenalog by Squibb in 1958 and is now available under various trade names, including Aristocort, Kenalog, Azmacort, Nasacort, Triam, Triacet, and others .

Other Derivatives

Several other triamcinolone derivatives exist, each with unique pharmacokinetic properties and specific clinical applications. These include:

  • Triamcinolone diacetate: May be administered orally or by intra-articular/intrasynovial injection

  • Triamcinolone hexacetonide: Used exclusively for intra-articular injection, with slow conversion to the acetonide form in vivo

These derivatives provide clinicians with a spectrum of options to tailor treatment based on:

  • Required duration of action

  • Target tissue

  • Route of administration

  • Patient-specific factors

The availability of multiple derivatives enhances the therapeutic versatility of triamcinolone, allowing for optimized treatment approaches across various medical conditions .

Side Effects and Adverse Reactions

Like all corticosteroids, triamcinolone is associated with a range of potential adverse effects, particularly with prolonged use or high doses. The specific side effects vary depending on administration route, dosage, and individual patient factors.

Common side effects associated with topical triamcinolone acetonide include:

  • Skin manifestations:

    • Dryness, flaking, crusting, burning, or blistering

    • Irritation, soreness, itching, swelling, scaling, or severe redness

    • Scaling or redness near mouth

    • Thinning or bruising, especially in skin folds

    • New or worsening pimples or acne

    • Burning and itching with tiny red blisters

    • Skin softening

  • Hair and pigmentation changes:

    • Itching, pain, or burning sensation in hairy areas

    • Increased hair growth on the legs, arms, back, or forehead

    • Lightening of skin tone

    • Red or purple lines on the arms, face, legs, groin, or trunk

Systemic administration carries additional risks, including hypothalamic-pituitary-adrenal axis suppression, increased susceptibility to infections, metabolic disturbances, and effects on bone density. Healthcare providers must carefully balance therapeutic benefits against potential risks, implementing strategies to minimize adverse effects while maximizing clinical efficacy.

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